molecular formula C10H13BrClN B7978211 N-(3-Bromo-2-chlorobenzyl)propan-2-amine

N-(3-Bromo-2-chlorobenzyl)propan-2-amine

Cat. No.: B7978211
M. Wt: 262.57 g/mol
InChI Key: BLYIENOGKZIMJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Bromo-2-chlorobenzyl)propan-2-amine is an organic compound characterized by the presence of bromine and chlorine atoms attached to a benzyl group, which is further connected to a propan-2-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromo-2-chlorobenzyl)propan-2-amine typically involves the following steps:

    Halogenation of Benzyl Compounds: The starting material, 3-bromo-2-chlorobenzyl chloride, can be synthesized by halogenating benzyl compounds using reagents such as bromine and chlorine under controlled conditions.

    Amination Reaction: The halogenated benzyl compound is then reacted with propan-2-amine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is usually carried out in an organic solvent like dichloromethane or ethanol at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromo-2-chlorobenzyl)propan-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to the formation of a wide range of derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, altering its chemical structure and properties.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Sodium hydroxide, potassium carbonate, or other bases in solvents like ethanol or dichloromethane.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts, boronic acids, and bases like potassium phosphate in solvents such as toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylamines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(3-Bromo-2-chlorobenzyl)propan-2-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including agrochemicals and dyes.

    Materials Science: It can be utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(3-Bromo-2-chlorobenzyl)propan-2-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can influence the compound’s lipophilicity and binding affinity, affecting its biological activity.

Comparison with Similar Compounds

N-(3-Bromo-2-chlorobenzyl)propan-2-amine can be compared with other benzylamine derivatives, such as:

    N-(3-Bromo-2-fluorobenzyl)propan-2-amine: Similar structure but with a fluorine atom instead of chlorine, which can alter its reactivity and biological activity.

    N-(3-Chloro-2-bromobenzyl)propan-2-amine: The positions of bromine and chlorine are swapped, potentially affecting its chemical properties and applications.

    N-(3-Bromo-2-methylbenzyl)propan-2-amine: The presence of a methyl group instead of chlorine can significantly change its chemical behavior and uses.

These comparisons highlight the uniqueness of this compound in terms of its specific halogenation pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

N-[(3-bromo-2-chlorophenyl)methyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrClN/c1-7(2)13-6-8-4-3-5-9(11)10(8)12/h3-5,7,13H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYIENOGKZIMJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=C(C(=CC=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.